3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid
Description
3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid is a synthetic organic compound characterized by its unique structural features It contains a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety through an amide linkage with a 2,5-dichlorobenzoyl group
Properties
IUPAC Name |
3-(4-cyclopentyloxyphenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO4/c22-14-7-10-18(23)17(11-14)21(27)24-19(12-20(25)26)13-5-8-16(9-6-13)28-15-3-1-2-4-15/h5-11,15,19H,1-4,12H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXBAQOKJFLUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid typically involves multiple steps:
Formation of the cyclopentyloxyphenyl intermediate: This step involves the reaction of cyclopentanol with 4-bromophenol in the presence of a base such as potassium carbonate, yielding 4-(cyclopentyloxy)phenol.
Introduction of the 2,5-dichlorobenzoyl group: The intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the corresponding amide.
Formation of the final product: The amide intermediate is then coupled with a propanoic acid derivative under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide linkage and aromatic rings allow it to form hydrogen bonds and π-π interactions with target molecules, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-[4-(methoxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
3-[4-(ethoxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
The presence of the cyclopentyloxy group in 3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain targets compared to its analogs with methoxy or ethoxy groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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